molecular formula C18H19N5O2S B2514683 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1219902-91-6

1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2514683
CAS RN: 1219902-91-6
M. Wt: 369.44
InChI Key: MKXIPUSKGZKAEH-UHFFFAOYSA-N
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Description

1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a compound that can serve as a precursor or a component in the synthesis of various heterocyclic compounds. Studies have shown that derivatives of this molecule have been synthesized for their potential antiviral, antimicrobial, and anticancer activities. For instance, compounds have been developed that show activity against HSV1, HAV-MBB, and exhibit cytotoxicity towards certain cancer cell lines (Attaby et al., 2006).

Anticancer and Antinoceptive Properties

Further research into similar compounds indicates their utility in the development of analgesics and anticancer agents. Certain synthesized derivatives have been tested for their analgesic efficacy, demonstrating significant nonopioid nonantiinflammatory effects, but with noted sedative properties at relatively low doses. These findings suggest potential applications in pain management with further modification to reduce sedative effects (Savelon et al., 1998). Additionally, compounds synthesized from related chemical structures have shown promising anticancer activities, with certain derivatives exhibiting significant inhibition against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Abu‐Hashem & Aly, 2017).

Heterocyclic Synthesis and Biological Activity

The compound also finds its use in the synthesis of a wide array of heterocyclic compounds, including thiophene, oxazole, and pyridine derivatives. These compounds are further explored for their biological and medicinal properties, emphasizing the chemical's versatility as a synthetic intermediate. The research in this area underlines the ongoing interest in developing new synthetic routes for biologically active molecules that could lead to new therapeutic agents (Salem et al., 2021).

properties

IUPAC Name

1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-20-18(21-25-13)14-4-5-16(19-12-14)22-6-8-23(9-7-22)17(24)11-15-3-2-10-26-15/h2-5,10,12H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXIPUSKGZKAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

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